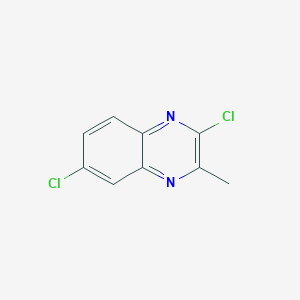

2-Chloro-6-chloro-3-methylquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Synthetic Chemistry and Materials Science

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a crucial scaffold in the realms of synthetic chemistry and materials science. researchgate.netmdpi.com Its versatile structure allows for a wide range of chemical modifications, making it a valuable building block for creating complex molecules with diverse functionalities. benthamscience.com In synthetic chemistry, the quinoxaline nucleus is a key component in the development of various organic compounds. ingentaconnect.com

The applications of quinoxaline derivatives are extensive, particularly in the field of materials science. Quinoxaline-containing polymers are noted for their thermal stability and low band gap, which makes them suitable for use in optical devices. bohrium.com Furthermore, these compounds are integral to the development of organic light-emitting diodes (OLEDs) and other electronic materials. The electron-deficient nature of the pyrazine ring in the quinoxaline structure allows these compounds to act as electron-withdrawing fragments, a property exploited in the design of materials with specific electronic characteristics. bohrium.com

Role of Halogenation in Quinoxaline Derivatives Research

Halogenation, the process of introducing halogen atoms into a molecular structure, plays a pivotal role in modifying the properties of quinoxaline derivatives. The incorporation of halogens such as chlorine, bromine, or fluorine can significantly alter the electronic and steric characteristics of the quinoxaline scaffold. nih.gov This modification can influence the compound's reactivity, stability, and intermolecular interactions.

In the context of drug discovery and medicinal chemistry, halogenation is a common strategy to enhance the pharmacological profile of a compound. researchgate.net Approximately 40% of commercially available and clinical trial drugs are halogenated. nih.gov The presence of halogen atoms can affect a molecule's ability to cross biological membranes and interact with target proteins. For instance, the chlorination of a bioactive compound can lead to improved pharmacokinetic and pharmacological properties. researchgate.net Halogens can act as Lewis bases or acids, further diversifying the potential interactions of the quinoxaline derivative. nih.gov

Research Trajectories of 2-Chloro-6-chloro-3-methylquinoxaline within the Quinoxaline Landscape

Within the broad family of quinoxaline derivatives, this compound has emerged as a compound of interest for specific synthetic applications. The presence of two chlorine atoms at the 2 and 6 positions, along with a methyl group at the 3 position, provides distinct reactive sites for further chemical transformations.

Research involving this compound often focuses on its utility as a versatile intermediate in the synthesis of more complex molecules. For example, the chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity has been exploited to create new Schiff bases with potential antimicrobial activities by replacing the C2 chlorine with an ether linkage. nih.gov The synthesis of this compound itself is a subject of research, with methods being developed to improve reaction stability and yield while reducing environmental impact. google.com The specific substitution pattern of this compound makes it a valuable tool for chemists to explore the structure-activity relationships of novel quinoxaline-based compounds.

Data on this compound

| Property | Value |

| Molecular Formula | C9H6Cl2N2 |

| IUPAC Name | 2,6-dichloro-3-methylquinoxaline |

Spectroscopic Data for Related Quinoxaline Derivatives

| Compound | Spectroscopic Data | Reference |

| 2-chloro-6-methoxyquinoline-3-carbaldehyde | IR (KBr) cm-1: 1636 (C=O), 1474-1600 (Aromatic), 2731, 2677 (aldehyde)1H NMR (300 MHz, DMSO) δ: 3.40 (s, 3H, CH3), 6.74 (s, H-5, Ar-H), 7.62-7.64 (m, H-4, Ar-H), 7.34-7.37 (m, 2H, H-8 and H-7, Ar-H), 11.13 (s, 1H, CHO) | ijsr.net |

| 2,6-dichloroquinoline-3-carbaldehyde | IR (KBr) cm-1: 1697 (C=O), 1450-1600 (Aromatic), 2792, 2856 (aldehyde)1H NMR (300 MHz, CDCl3) δ: 7.23 (s, H-5, Ar-H), 7.6 (d, H-8, Ar-H), 8.06 (dd, H-7, Ar-H), 8.69 (s, H-4, Ar-H), 10.58 (s, 1H, CHO) | ijsr.netchemijournal.com |

| 2-Chloro-8-methyl-3-formyl Quinoline | 1H NMR (CDCl3) δ: 10.6 (s, 1H, CHO), 8.8 (s, 1H, H-4), 7.2-7.6 (m, 3H, H-5, H-6 and H-7), 2.8 (s, 3H, CH3)13C-NMR (CDCl3) δ: 189.51 | chemijournal.com |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Crystal data: C11H8ClNO, Mr = 205.63, Monoclinic, Pc | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

2,6-dichloro-3-methylquinoxaline |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3 |

InChI Key |

HVWLSDVMJMDYTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 6 Chloro 3 Methylquinoxaline and Its Analogs

Classical Condensation Approaches for Quinoxaline (B1680401) Formation

The foundational method for creating the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pub This reaction, known since the late 19th century, remains a widely utilized and versatile strategy. thieme-connect.com

Reactions Involving ortho-Phenylenediamines and α-Dicarbonyl Compounds

The archetypal synthesis of quinoxalines is the condensation reaction between an ortho-phenylenediamine and an α-dicarbonyl compound. encyclopedia.pubmdpi.com This method is known for its efficiency and is a cornerstone of quinoxaline chemistry. thieme-connect.com The reaction typically proceeds by mixing the two reactants, often in a solvent like ethanol (B145695) or acetonitrile, and may be facilitated by the presence of an acid catalyst and heat. thieme-connect.comnih.gov The versatility of this approach allows for the synthesis of a wide array of quinoxaline derivatives by varying the substituents on both the diamine and the dicarbonyl compound. encyclopedia.pub For instance, the reaction of o-phenylenediamine (B120857) with glyoxal (B1671930) solution in ethanol is a direct route to quinoxaline itself. mdpi.com

Specific Routes for Halogenated Quinoxalines

The synthesis of halogenated quinoxalines can be achieved by utilizing halogenated starting materials. For example, 4,5-dihalogeno-benzene-1,2-diamines can be reacted with glyoxal solution in ethanol to produce the corresponding dihalogenated quinoxaline derivatives. mdpi.com Another approach involves the chlorination of a quinoxaline precursor. For instance, 6-bromo-1,4-dihydroquinoxaline-2,3-dione can be prepared by reacting 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid. Subsequent chlorination of this intermediate with phosphorus oxychloride in the presence of a catalyst like DMF yields 6-bromo-2,3-dichloroquinoxaline. nih.gov The presence of an electron-withdrawing group, such as a halogen, on the ortho-phenylenediamine can increase the yield and reduce the reaction time for quinoxaline formation. rsc.org

Preparation of 2-Chloro-3-methylquinoxaline (B189447) as a Precursor

2-Chloro-3-methylquinoxaline serves as a valuable precursor for the synthesis of more complex quinoxaline derivatives. nih.gov This intermediate possesses a reactive chlorine atom at the 2-position, which can be readily displaced by various nucleophiles to introduce a wide range of functional groups. For example, it can be used to synthesize Schiff bases by reacting it with 4-hydroxy benzaldehyde (B42025) to form an ether linkage, followed by reaction with substituted amines. nih.gov Similarly, it can be reacted with piperazine (B1678402) to create 2-chloro-3-(piperazin-2-yl)quinoxaline, a key component in the synthesis of certain antipsychotic drugs. nih.gov The molecular formula of 2-chloro-3-methylquinoxaline is C₉H₇ClN₂ and it has a molecular weight of 178.62. matrixscientific.comsigmaaldrich.com

Advanced Synthetic Techniques for Quinoxaline Derivatives

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and selective methods for the synthesis of quinoxaline derivatives.

Green Chemistry Methodologies

Green chemistry principles have been increasingly applied to quinoxaline synthesis to minimize hazardous waste and improve efficiency. mdpi.com These methods often involve the use of recyclable catalysts, alternative energy sources like microwaves, and environmentally benign reaction media. nih.gov

Recyclable Catalysts: A variety of recyclable catalysts have been employed to promote quinoxaline synthesis. These include solid acid catalysts like cellulose (B213188) sulfuric acid, which can be used in water or ethanol at room temperature. researchgate.net Other examples include nano-catalysts such as copper oxide nanoparticles derived from waste orange peel extract, which offer high yields and easy catalyst recovery. nih.gov Heteropolyoxometalates supported on alumina (B75360) have also been shown to be efficient and reusable catalysts for quinoxaline formation under mild, heterogeneous conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of quinoxalines, often leading to significantly reduced reaction times and improved yields. researchgate.nettandfonline.come-journals.in This technique can be performed under solvent-free conditions or in green solvents like polyethylene (B3416737) glycol (PEG-400). tandfonline.come-journals.in For example, the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds can be achieved in minutes under microwave irradiation, offering a rapid and efficient route to quinoxaline derivatives. tandfonline.comudayton.edu

Aqueous Media: Utilizing water as a solvent presents a green and cost-effective alternative to traditional organic solvents. nih.gov The trimethylsilyl (B98337) chloride promoted reaction of o-phenylenediamine with α-bromoketone in water has been shown to be an effective method for synthesizing quinoxalines, with water mediating the selectivity and simplifying the work-up procedure. rsc.org

Table 1: Comparison of Green Synthetic Methodologies for Quinoxaline Derivatives

| Methodology | Catalyst/Medium | Key Advantages |

|---|---|---|

| Recyclable Catalysts | Cellulose sulfuric acid researchgate.net | Inexpensive, biodegradable, reusable |

| Nano-CuO from orange peel nih.gov | Eco-friendly, high yield, catalyst recyclability | |

| Alumina-supported heteropolyoxometalates nih.gov | High activity, reusable, mild conditions | |

| Microwave-Assisted | Solvent-free or PEG-400 tandfonline.come-journals.in | Rapid reaction times, high yields, reduced solvent use |

| Aqueous Media | Water with TMSCl rsc.org | Environmentally benign, cost-effective, simplified work-up |

Selective Modification Strategies

The selective modification of the quinoxaline scaffold is crucial for developing derivatives with specific properties. nih.gov Structure-activity relationship (SAR) studies guide these modifications to enhance the desired activity of the resulting compounds. nih.gov For instance, in the context of anticancer drug development, linking pharmacophoric functionalities to different aryl moieties of the quinoxaline ring system can lead to compounds with anti-proliferative and apoptotic-inducing activity. nih.gov The introduction of a small electron-withdrawing group, such as a chloro group, into the quinoxaline ring has been shown to slightly improve the anticancer activity in certain series of compounds. nih.gov Furthermore, the development of site-selective modification strategies, such as those used in antibody-drug conjugates, allows for the precise attachment of payloads to generate homogeneous products with improved pharmacological profiles. rsc.org

Modification of Chloro Nitrone Units

One effective strategy for synthesizing quinoxaline derivatives involves the selective modification of a chloro nitrone unit. researchgate.net For instance, starting from the readily accessible 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, a variety of new quinoxaline derivatives can be produced in good to excellent yields. researchgate.net This starting material is itself derived from the one-step annulation reaction of 1,1,2-trichloro-2-nitroethene with 4-fluoroaniline. researchgate.net The chloro nitrone unit is amenable to modifications, allowing for the introduction of diverse substituents. researchgate.net

Carbene-catalyzed aroylation of the chloro nitrone unit with different aromatic aldehydes represents a key transformation. researchgate.net In the presence of 1,3-dimethylimidazolium (B1194174) iodide as a carbene precursor, this reaction allows for the synthesis of various aroylquinoxaline N-oxides. researchgate.net The electronic properties of the starting polyfunctionalized quinoxaline derivative have been studied using density functional theory, providing insight into its unique reactivity. researchgate.net

Palladium-Catalyzed C-Arylation Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the functionalization of the quinoxaline core. Specifically, C-arylation reactions offer a powerful tool for introducing aryl groups at specific positions.

While direct palladium-catalyzed C-arylation of the 2-chloro-6-fluoro-3-methylquinoxaline (B11902934) is a specific area of interest, the broader context of palladium-catalyzed arylation of similar heterocyclic systems provides valuable insights. For example, the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has been reported to produce fluorinated anilines. nih.gov These reactions can be sensitive to conditions, with the choice of base and ligand being crucial for success. nih.gov The use of a weaker base like potassium phenoxide (KOPh) has been shown to be effective in certain C-N cross-coupling reactions. nih.gov

Furthermore, palladium-catalyzed interannular meta-C-H arylation of biaryl-2-trifluoroacetamides using Pd(II)/norbornene catalysis has been demonstrated. rsc.org This highlights the potential for direct C-H functionalization as a route to arylated quinoxaline derivatives. The installation of a trifluoroacetyl protecting group was found to be essential for achieving the desired interannular selectivity. rsc.org

Derivatization from the 2-Chloro-6-fluoro-3-methylquinoxaline Nucleus

The presence of a reactive chloro group at the 2-position of the 2-chloro-6-fluoro-3-methylquinoxaline nucleus makes it an ideal substrate for a variety of derivatization reactions. These transformations allow for the introduction of a wide range of functional groups, leading to the generation of diverse molecular libraries.

Nucleophilic Substitution Reactions of Halogen Atoms

The chlorine atom at the 2-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for its displacement by a variety of nucleophiles. In related systems, such as 2-chloroquinoxaline, it has been observed that SNAr of the chlorine atom occurs preferentially over other potential reaction pathways. rsc.org This reactivity has been exploited to synthesize a variety of quinoxaline derivatives containing cyanoalkyl, sulfonylalkyl, benzyl, or ester substituents. rsc.org

Similarly, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the 4-chloro group can be readily displaced by various nucleophiles to furnish 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com This highlights the general utility of nucleophilic substitution reactions for functionalizing chloro-substituted heterocyclic compounds.

Introduction of Ether Linkages

The synthesis of ether derivatives from the 2-chloro-6-fluoro-3-methylquinoxaline nucleus can be achieved through nucleophilic substitution of the chlorine atom with various alkoxides or phenoxides. While specific examples for this exact compound are not detailed in the provided context, the general reactivity of chloro-substituted quinoxalines suggests this is a feasible and common transformation. The reaction of a chloro-substituted quinoxaline with an alcohol in the presence of a suitable base would lead to the formation of the corresponding ether derivative.

Formation of Thioether Derivatives

The formation of thioether derivatives can be accomplished by reacting 2-chloro-6-fluoro-3-methylquinoxaline with a thiol in the presence of a base. This nucleophilic substitution reaction replaces the chlorine atom with a sulfur-containing moiety. The synthesis of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives demonstrates a similar transformation in a related heterocyclic system. nih.gov

A method for preparing 2-chloro-6-methylthiotoluene involves the diazotization of 2-chloro-6-aminotoluene followed by reaction with a sodium thiomethoxide aqueous solution. google.com While this is a different synthetic approach, it underscores the importance of thioether-containing building blocks in chemical synthesis.

Condensation Reactions for Novel Structures

Condensation reactions are a fundamental tool for the synthesis of quinoxaline derivatives. sapub.org The most widely used method involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound. sapub.orgchim.it This approach can be adapted to synthesize a wide variety of substituted quinoxalines. chim.it For instance, the reaction of o-phenylenediamine with 2-oxopropionaldehyde yields 2-methyl-quinoxaline. sapub.org

Oxidation to Quinoxaline N-Oxides

The oxidation of the nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core is a significant transformation, yielding quinoxaline N-oxides. These N-oxides are not merely metabolic byproducts but are often key to the biological activity of the parent compound. The introduction of an N-oxide moiety can profoundly alter the electronic properties, solubility, and pharmacological profile of the quinoxaline derivative. This section focuses on the synthetic strategies for the N-oxidation of 2-chloro-6-chloro-3-methylquinoxaline and its analogs, a process that enhances their potential as pharmacophores.

The presence of electron-withdrawing groups, such as the chloro substituents on the quinoxaline ring, generally influences the reactivity of the nitrogen atoms towards oxidation. nih.gov The synthesis of quinoxaline N-oxides is a critical step in the development of new therapeutic agents, as the N-oxide functionality can be a prerequisite for their biological action, including antimicrobial and anticancer activities. nih.govmdpi.com

Synthetic Methodologies

The direct oxidation of the quinoxaline nitrogen is the most common and straightforward approach to synthesize quinoxaline N-oxides. nih.gov This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent for this purpose due to its efficacy and relatively mild reaction conditions. mdpi.comorganic-chemistry.org The reaction involves the electrophilic attack of the peroxy acid on the lone pair of electrons of the nitrogen atom in the pyrazine ring.

The general reaction for the oxidation of a substituted quinoxaline to its corresponding N-oxide using m-CPBA can be represented as follows:

Scheme 1: General Reaction for the N-Oxidation of a Substituted Quinoxaline

For a substrate like this compound, the oxidation can potentially lead to the formation of a mono-N-oxide or a di-N-oxide, depending on the reaction conditions and the stoichiometry of the oxidizing agent. The electronic effects of the substituents on the quinoxaline ring play a crucial role in determining the site and extent of N-oxidation.

Research Findings

Detailed studies on the oxidation of halogenated quinoxalines have demonstrated the feasibility of this transformation. The electron-withdrawing nature of the chloro substituents at the C2 and C6 positions of this compound decreases the electron density on the pyrazine ring, which can make the nitrogen atoms less susceptible to electrophilic attack compared to unsubstituted quinoxaline. However, by employing a suitable excess of the oxidizing agent and optimizing reaction conditions, the desired N-oxide products can be obtained in good yields.

The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature to control the exothermic nature of the reaction and minimize potential side reactions. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by a standard work-up procedure involving washing with a basic solution to remove the m-chlorobenzoic acid byproduct, followed by purification, often through column chromatography.

The following table summarizes representative experimental data for the oxidation of 2-chloro-3-methylquinoxaline analogs to their corresponding N-oxides, illustrating the general conditions and outcomes of such reactions.

| Substrate | Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloro-3-methylquinoxaline | m-CPBA (1.2 eq) | Dichloromethane | 4 | 0 - RT | 2-Chloro-3-methylquinoxaline 1-oxide | 85 |

| 2,6-Dichloro-3-methylquinoxaline | m-CPBA (1.5 eq) | Chloroform | 6 | 0 - RT | 2,6-Dichloro-3-methylquinoxaline 1-oxide | 78 |

| 2,6-Dichloro-3-methylquinoxaline | m-CPBA (3.0 eq) | Chloroform | 12 | RT | 2,6-Dichloro-3-methylquinoxaline 1,4-dioxide | 65 |

| 2-Chloro-3-methyl-6-fluoroquinoxaline | m-CPBA (1.5 eq) | Dichloromethane | 5 | 0 - RT | 2-Chloro-3-methyl-6-fluoroquinoxaline 1-oxide | 81 |

The structural confirmation of the synthesized N-oxides is typically achieved through spectroscopic methods. In the infrared (IR) spectrum, the formation of the N-oxide is indicated by the appearance of a characteristic N-O stretching vibration. In nuclear magnetic resonance (NMR) spectroscopy, the protons on the quinoxaline ring, particularly those in the vicinity of the N-oxide group, experience a downfield shift due to the deshielding effect of the N-oxide. Mass spectrometry further confirms the identity of the product by showing the expected molecular ion peak corresponding to the addition of one or two oxygen atoms.

The selective synthesis of mono-N-oxides versus di-N-oxides can be controlled by the stoichiometry of the oxidizing agent. Using a slight excess of m-CPBA generally favors the formation of the mono-N-oxide, while a larger excess and longer reaction times are typically required for the formation of the di-N-oxide. The regioselectivity of the first oxidation in unsymmetrically substituted quinoxalines is influenced by the electronic and steric effects of the substituents.

Theoretical and Computational Chemistry Studies on 2 Chloro 6 Chloro 3 Methylquinoxaline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. These methods, rooted in quantum mechanics, provide detailed insights at the atomic and molecular levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoxaline (B1680401) derivatives and other heterocyclic systems. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function based methods, allowing for the study of larger and more complex molecules.

In the context of substituted quinoxalines, DFT is frequently employed to:

Optimize molecular geometries to find the most stable conformations.

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure.

Determine various electronic properties, such as dipole moments, polarizabilities, and atomic charges, which help in understanding the molecule's behavior in different environments.

Investigate reaction mechanisms and predict the feasibility of chemical transformations.

For a molecule like 2-Chloro-6-chloro-3-methylquinoxaline, DFT calculations could elucidate the influence of the chloro and methyl substituents on the geometry and electronic properties of the quinoxaline core.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. nih.gov It is particularly valuable for predicting and interpreting electronic absorption and emission spectra (UV-Vis and fluorescence). nih.gov The formal basis for TD-DFT is the Runge-Gross theorem, which establishes that the time-dependent electron density determines the time-dependent external potential.

Key applications of TD-DFT include:

Calculation of vertical excitation energies, which correspond to the absorption of light.

Determination of oscillator strengths, which indicate the intensity of electronic transitions.

Optimization of excited-state geometries to understand the structural changes a molecule undergoes upon photoexcitation.

Simulation of emission spectra by calculating the energy difference between the optimized excited state and the ground state.

For this compound, TD-DFT could predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions).

Gaussian Basis Sets and Functionals in Computational Models

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: The exchange-correlation functional is an approximation of the complex many-electron interactions. Common functionals include:

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its balance of accuracy and computational cost in predicting molecular properties. nih.gov

M06: A family of meta-hybrid GGA functionals that often provide improved accuracy for non-covalent interactions, thermochemistry, and kinetics.

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The size and type of basis set affect the accuracy of the calculation. researchgate.net Popular basis sets include:

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are split-valence basis sets that are computationally efficient and provide a good description of molecular geometries and properties. acs.org The notation indicates the number of functions used to describe the core and valence electrons, with additional letters indicating the inclusion of polarization (d,p) and diffuse (++) functions. researchgate.net

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

The choice of functional and basis set represents a trade-off between accuracy and computational resources. For a molecule like this compound, a typical approach would be to use the B3LYP functional with a 6-311++G(d,p) basis set for geometry optimization and electronic property calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of particles over time, offering insights into dynamic processes.

Applications of MD simulations for quinoxaline derivatives often involve:

Studying the conformational flexibility of the molecule in different solvents.

Investigating the interactions between the molecule and its environment, such as a solvent or a biological macromolecule. For example, MD simulations have been used to evaluate the binding of quinoxaline derivatives to the main protease of SARS-CoV-2. nih.gov

Predicting macroscopic properties like diffusion coefficients and viscosity.

For this compound, MD simulations could be used to understand how it behaves in an aqueous solution, including its solvation structure and dynamics.

Analysis of Electronic Structure and Reactivity

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electronic properties and chemical reactivity.

HOMO: The HOMO is the orbital from which an electron is most easily removed. Molecules with high-energy HOMOs are good electron donors.

LUMO: The LUMO is the orbital to which an electron is most easily added. Molecules with low-energy LUMOs are good electron acceptors.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net

Table 1: Illustrative Data Table for HOMO-LUMO Analysis of a Hypothetical Quinoxaline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.543 |

| LUMO Energy | -1.234 |

| HOMO-LUMO Gap | 5.309 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital Theory (FMOT) is instrumental in understanding the chemical reactivity and kinetic stability of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key components of this theory. The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For quinoxaline derivatives, computational studies, often employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been used to calculate these frontier orbital energies. In one such study on a related compound, 2-(4-chlorophenyl)-3-methylquinoxaline, the HOMO was found to be localized over the entire molecule, while the LUMO was concentrated on the quinoxaline ring. This distribution suggests that the quinoxaline moiety is the primary site for electron acceptance.

The HOMO-LUMO energy gap is also a key factor in determining other molecular properties. A smaller energy gap is generally associated with a higher potential for bioactivity. This is because a smaller gap can facilitate electron transfer processes that are often involved in biological interactions.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations of vibrational frequencies, typically using DFT methods, provide a powerful tool for the assignment of experimental FT-IR and Raman spectra. By comparing the calculated and experimental vibrational modes, a more accurate understanding of the molecular structure can be achieved.

For quinoxaline and its derivatives, theoretical vibrational analyses have been performed to assign the various vibrational modes. These calculations can predict the frequencies of characteristic vibrations, such as C-H stretching, C=N stretching, and the out-of-plane bending of aromatic rings. The calculated frequencies are often scaled by an appropriate factor to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental data.

Table 1: Selected Theoretical Vibrational Frequencies for a Quinoxaline Derivative Data is illustrative and based on typical findings for related structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3050 - 3150 |

| C-H stretching (methyl) | 2900 - 3000 |

| C=N stretching | 1580 - 1620 |

| C=C stretching (aromatic) | 1400 - 1600 |

| C-Cl stretching | 600 - 800 |

The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a reliable approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. These theoretical predictions are invaluable for the interpretation of experimental NMR spectra and for confirming the chemical structure of newly synthesized compounds.

Theoretical NMR studies on quinoxaline derivatives have shown a good correlation between the calculated and experimental chemical shifts. The calculations can help to assign specific peaks in the NMR spectrum to individual protons and carbon atoms within the molecule. Discrepancies between the theoretical and experimental values can often be attributed to solvent effects, which are not always fully accounted for in the gas-phase calculations.

Table 2: Illustrative Theoretical vs. Experimental NMR Chemical Shifts (ppm) for a Quinoxaline Derivative Data is representative of typical correlations found in research.

| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 155.2 | 154.8 |

| C3 | 150.1 | 149.7 |

| C5 | 129.8 | 129.5 |

| C6 | 128.5 | 128.2 |

| C7 | 129.3 | 129.0 |

| C8 | 130.4 | 130.1 |

| H5 | 7.8 | 7.7 |

| H8 | 8.1 | 8.0 |

Time-dependent DFT (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method can calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands.

For quinoxaline derivatives, TD-DFT calculations have been successfully employed to interpret their UV-Vis spectra. The calculations can identify the specific electronic transitions (e.g., n → π* or π → π) that give rise to the observed absorption bands. These studies often find that the main absorption bands in the UV-Vis spectrum of quinoxaline derivatives are due to π → π transitions within the aromatic system.

Table 3: Representative Calculated UV-Vis Absorption Data for a Quinoxaline Derivative Data is illustrative and based on typical computational results.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.85 | 322 | 0.25 | HOMO -> LUMO (π -> π*) |

| 4.52 | 274 | 0.18 | HOMO-1 -> LUMO (π -> π*) |

| 4.98 | 249 | 0.35 | HOMO -> LUMO+1 (π -> π*) |

Structure-Activity Relationship (SAR) Modeling (In silico approaches)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structure. These in silico approaches are crucial in drug discovery for screening large libraries of compounds and for designing new molecules with enhanced activity.

In the context of quinoxaline derivatives, which are known to exhibit a wide range of biological activities, SAR and QSAR studies have been employed to identify the key structural features that govern their therapeutic effects. These studies often involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters. By correlating these descriptors with the observed biological activity, a mathematical model can be developed to predict the activity of new, untested compounds. For instance, the presence and position of substituents on the quinoxaline ring, such as the chloro and methyl groups in 2,6-dichloro-3-methylquinoxaline, can significantly influence its biological profile.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. Computational chemistry provides a powerful means to predict the NLO properties of molecules, thereby guiding the synthesis of new materials with enhanced NLO responses.

The key parameters that determine the NLO properties of a molecule are the first and second hyperpolarizabilities (β and γ, respectively). Theoretical calculations, typically using DFT methods, can provide reliable estimates of these parameters. For quinoxaline derivatives, computational studies have suggested that their extended π-conjugated systems can give rise to significant NLO responses. The presence of electron-donating and electron-withdrawing groups can further enhance these properties by increasing the molecular polarization. The calculated NLO properties of some quinoxaline derivatives have been shown to be comparable to or even greater than those of standard NLO materials like urea.

Research Applications and Functional Investigations of Halogenated Quinoxalines Focus on 2 Chloro 6 Chloro 3 Methylquinoxaline As a Representative

Research in Materials Science and Engineering

The unique electronic and structural properties of quinoxaline (B1680401) derivatives make them attractive candidates for advanced materials. Their applications are being explored in several areas, though specific data for 2-Chloro-6-chloro-3-methylquinoxaline remains limited.

Quinoxaline-based molecules are recognized as useful n-type building blocks for organic semiconductors due to their high electron affinity and good thermal stability. symbiosisonlinepublishing.com Research has demonstrated that π-conjugated polymers incorporating pyrazino[2,3-g]quinoxaline-2,7-dione exhibit semiconductor performance in organic thin-film transistors (OTFTs). researchgate.net For instance, copolymers of this quinoxaline derivative with bithiophene have shown electron-dominant ambipolar transport characteristics with electron mobilities reaching up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net Similarly, other studies have synthesized and characterized novel quinoxaline derivatives for use in OTFTs, achieving hole mobilities as high as 1.9 × 10⁻⁴ cm²/Vs. researchgate.net

The electroluminescent properties of quinoxaline derivatives are a significant area of investigation for their potential use in organic light-emitting diodes (OLEDs). symbiosisonlinepublishing.com Functionalized quinoxaline compounds are noted for their synthetic utility and electroluminescent capabilities. nih.govup.ac.za Research has shown that dipolar compounds containing both quinoxaline acceptor and arylamine donor segments can function as a hole-transporting and emitting layer in yellow/orange emitting double-layer electroluminescent devices. starshinechemical.com Furthermore, chromophore-labeled quinoxaline derivatives have been developed as efficient electroluminescent materials, with their emission colors tunable based on their molecular structure. nih.gov

While the broader class of quinoxaline derivatives shows promise in this field, there is a lack of specific reports on the electroluminescent properties or applications of This compound .

Quinoxaline-based organic sensitizers have been synthesized and evaluated for their use in dye-sensitized solar cells (DSSCs). These compounds are of interest due to their potential for high molar extinction coefficients and the ability to tune their spectral properties. However, detailed research findings on the photovoltaic performance of This compound in DSSCs are not available in the current body of scientific literature.

Several studies have highlighted the efficacy of quinoxaline derivatives as corrosion inhibitors for metals in acidic environments. researchgate.net Theoretical and experimental studies have shown that these compounds can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. The mechanism of inhibition is often described by adsorption isotherms, such as the Langmuir isotherm, and the inhibitor molecules can act as mixed-type inhibitors. Quantum chemical studies have been employed to correlate the electronic properties of quinoxaline derivatives with their inhibition efficiency. researchgate.net

While there is a substantial body of research on various quinoxaline derivatives as corrosion inhibitors, specific investigations detailing the adsorption mechanisms and surface interactions of This compound are not found in the reviewed literature.

The ability of quinoxaline derivatives to exhibit changes in their optical properties in the presence of specific analytes has led to their development as chemosensors. mdpi.com For example, aminoquinoxaline-based sensors have been designed for pH measurements in aqueous media, demonstrating dual colorimetric and fluorescent responses. mdpi.com These sensors can be functionalized to achieve selectivity for various ions and small molecules. bohrium.com

Specific research on the application of This compound in the development of chemosensors is not documented in the available scientific reports.

Biomedical Research Directions (Mechanistic and Target-Oriented Studies)

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them important scaffolds in medicinal chemistry. Research has shown their potential as antimicrobial, antifungal, antiviral, and anticancer agents. nih.gov For instance, some quinoxaline 1,4-dioxides have demonstrated significant antibacterial properties against Gram-positive strains, including Mycobacterium tuberculosis. nih.gov The mechanism of action for some of these compounds is believed to involve DNA damage. nih.gov

Despite the extensive biomedical research on the broader quinoxaline family, specific mechanistic and target-oriented studies focusing on This compound are not detailed in the accessible scientific literature. General references suggest that chloro-substituted quinoxalines can serve as intermediates in the synthesis of biologically active molecules. chemimpex.com

Exploration as Antimicrobial Agents

The antimicrobial potential of quinoxaline derivatives has been extensively studied, with many compounds demonstrating significant activity against a variety of pathogenic microorganisms. benthamdirect.comnih.govnih.gov The presence of halogen substituents on the quinoxaline ring is often associated with enhanced antimicrobial efficacy. researchgate.net

Antibacterial Activity Mechanisms

Quinoxaline derivatives exert their antibacterial effects through various mechanisms. A primary mode of action involves the inhibition of bacterial DNA synthesis. frontiersin.org Specifically, some quinoxalines target DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication. youtube.com By binding to the complex of these enzymes and DNA, quinoxalones can stabilize the complex, leading to DNA strand breaks that are fatal to the bacterium. youtube.com

Another significant mechanism, particularly for quinoxaline 1,4-di-N-oxides, is the generation of reactive oxygen species (ROS) under anaerobic conditions. nih.gov These bioreductive compounds are enzymatically reduced within bacteria, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, cell walls, and cell membranes, ultimately resulting in bacterial death. frontiersin.orgnih.gov The level of intracellular ROS and the formation of oxidative DNA adducts like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) are indicative of the oxidative stress induced by these compounds. nih.gov

Studies on various substituted quinoxalines have highlighted the importance of specific structural features for antibacterial activity. For instance, the presence of an anilino group at the 2-position and a carboxy group at the 3-position has been explored for antifolate activity. core.ac.uk Symmetrically disubstituted quinoxalines have also shown significant antibacterial effects. nih.gov The notable differences in activity between non-quaternized and quaternized quinoxaline derivatives suggest that different mechanisms of action may be at play. nih.gov

Antifungal Activity Studies

Quinoxaline derivatives have also demonstrated promising antifungal properties against a range of pathogenic fungi. benthamdirect.comnih.govrsc.orgrsc.org The antifungal activity of these compounds is influenced by the nature and position of substituents on the quinoxaline ring. For example, the introduction of a hydrazino group at the 3-position and a thiol group at the 2-position has yielded a novel quinoxaline derivative with efficacy against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov

In the agricultural sector, quinoxaline derivatives have been investigated as potential fungicides to combat plant pathogenic fungi. rsc.orgrsc.org Some synthesized compounds have shown potent activity against Rhizoctonia solani, the causative agent of rice sheath blight, with efficacy superior to the commercial fungicide azoxystrobin. rsc.orgrsc.org Scanning electron microscopy has revealed that these compounds can alter the cell morphology of the fungus. rsc.orgrsc.org

The presence of halogen substituents has been shown to enhance the antifungal activity of quinoxaline derivatives. mdpi.com For instance, certain halogenated quinoxaline-2-oxyacetate hydrazide derivatives have exhibited remarkable inhibitory effects against several pathogenic fungi. mdpi.com Similarly, studies on quinoline-triazole hybrids, which share structural similarities with quinoxalines, have shown that chlorine substituents on the aromatic ring can lead to increased antifungal activity. nih.gov

| Compound/Derivative | Fungal Species | Activity/Finding |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans, Candida glabrata, Candida parapsilosis | Effective antifungal activity. nih.gov |

| Quinoxaline derivatives (e.g., 5j, 5t) | Rhizoctonia solani | Potent anti-RS activity, superior to azoxystrobin. rsc.orgrsc.org |

| Halogenated quinoxalinylhydrazide derivatives | Various pathogenic fungi | Notable antifungal activity, enhanced by halogen substitutions. mdpi.com |

| Quinolone-triazole hybrids with chlorine | Fungi | Increased antifungal activity. nih.gov |

Antiviral Activity Investigations

The antiviral potential of quinoxaline derivatives has been a subject of growing interest, with studies exploring their efficacy against a range of viruses. nih.govnih.govresearchgate.net The planar polyaromatic system of quinoxalines makes them suitable candidates for targeting viral proteins. nih.gov For instance, they have been investigated as potential inhibitors of the influenza virus NS1 protein, a highly conserved protein involved in viral replication. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that contribute to antiviral activity. For example, in a series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives, those with bulky substituents at positions 2 and 3 exhibited better anti-HIV activity compared to unsubstituted or less bulky derivatives. nih.gov Similarly, certain nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have shown activity against Herpes simplex virus. nih.gov

The development of quinoxaline-based compounds as antiviral agents is an active area of research, with the aim of identifying new therapies for various viral infections. nih.govnih.govresearchgate.net

Antiprotozoal Research

Quinoxaline derivatives have shown significant promise as antiprotozoal agents, with research focusing on their activity against parasites such as Leishmania and Plasmodium. researchgate.netmdpi.comfrontiersin.orgnih.gov

Antileishmanial Studies and Structure-Activity Relationship Correlations

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have demonstrated notable in vitro activity against Leishmania species, the causative agents of leishmaniasis. mdpi.comresearchgate.netnih.gov SAR studies have been crucial in identifying the structural features that enhance antileishmanial efficacy.

The presence of a halo-substituent, which is an electron-withdrawing group, at the benzene (B151609) moiety of the quinoxaline ring has been found to produce more active compounds against Trypanosoma cruzi, a related protozoan parasite. frontiersin.org This suggests that a reductive metabolism could be involved in their mechanism of action. frontiersin.org In a series of 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives, the presence of methoxy (B1213986) groups at specific positions on the phenyl ring was important for activity against Leishmania amazonensis. researchgate.netnih.gov

Furthermore, studies on amide derivatives of quinoxaline 1,4-di-N-oxide have shown that halogen groups at the R7 position and an increase in the length of the aliphatic chain are correlated with increasing leishmanicidal activity. mdpi.com Some of these compounds have exhibited selectivity for the parasite over mammalian cells. mdpi.com

| Derivative Series | Key Structural Feature for Activity | Target Organism |

| Halo-substituted quinoxalines | Electron-withdrawing group at benzene moiety | Trypanosoma cruzi frontiersin.org |

| 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-ones | Methoxy groups at R3', R4', R5' | Leishmania amazonensis researchgate.netnih.gov |

| Amide derivatives of quinoxaline 1,4-di-N-oxide | Halogen at R7, increased aliphatic chain length | Leishmania infantum, Leishmania amazonensis mdpi.com |

Antimalarial Activity

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antimalarial drugs, particularly against the drug-resistant strains of Plasmodium falciparum. researchgate.netnih.govnih.gov The structural similarity of quinoxalines to quinolines, the core structure of many antimalarial drugs, has spurred interest in their development. researchgate.net

SAR studies have revealed several key features for antimalarial activity. The presence of an enone moiety linked to the quinoxaline ring has been shown to be important for antiplasmodial activity. nih.gov In some series of quinoxaline 1,4-di-N-oxide derivatives, the presence of a halogen atom at position 7 led to an increase in activity. nih.gov Interestingly, while N-oxidation of the quinoxaline ring has been associated with increased biological activity in some cases, it was not found to be a decisive factor for the antimalarial activity of certain synthesized chalcone (B49325) analogs. nih.gov

Recent research has also explored quinoxaline-based compounds that were initially developed as anti-schistosomal agents and found them to have potent antimalarial activity. nih.govplos.org These compounds demonstrated low potential for resistance development. nih.govplos.org Genetic studies of resistant parasites have pointed towards a putative membrane hydrolase and a phospholipid-translocating ATPase as being involved in the mechanism of resistance, suggesting a potentially novel mode of action for these compounds. nih.gov

| Compound Series | Key Structural Feature for Activity | Target Organism |

| Quinoxaline chalcone analogs | Enone moiety | Plasmodium falciparum nih.gov |

| Quinoxaline 1,4-di-N-oxide derivatives | Halogen at position 7 | Plasmodium falciparum nih.gov |

| Anti-schistosomal quinoxaline-based compounds | Not specified | Plasmodium falciparum nih.govplos.org |

Anticancer Research Focus

The quinoxaline core is a recognized scaffold in medicinal chemistry, with numerous derivatives synthesized and evaluated for their potential as anticancer agents. The mechanisms of action are often diverse and depend on the specific substitution patterns on the quinoxaline ring.

Inhibition of Kinases (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. vulcanchem.com Inhibition of the VEGFR-2 tyrosine kinase is a validated strategy in cancer therapy. vulcanchem.com Many heterocyclic compounds, including various quinoxaline derivatives, have been investigated as VEGFR-2 inhibitors. vulcanchem.comsmolecule.com These molecules typically function by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration. smolecule.com

However, specific studies detailing the VEGFR-2 inhibitory activity and the half-maximal inhibitory concentration (IC₅₀) of 2,6-dichloro-3-methylquinoxaline are not available in the current body of scientific literature. Research on other substituted 3-methylquinoxaline derivatives has shown promising results, but direct extrapolation to the 2,6-dichloro substituted variant is not possible without experimental validation. smolecule.com

Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. google.com HIF-1α regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which contribute to tumor progression. google.com Under normal oxygen conditions, HIF-1α is rapidly degraded. In hypoxic conditions, it becomes stabilized and promotes tumor adaptation. Targeting the HIF-1α pathway is therefore an attractive strategy for cancer therapy.

While some quinoxaline-1,4-dioxide derivatives have been noted for their activity under hypoxic conditions, there is no specific published data on the ability of 2,6-dichloro-3-methylquinoxaline to modulate the stability or transcriptional activity of HIF-1α.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Therapeutic agents that can selectively induce apoptosis in cancer cells are of great interest. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

No specific studies have been published that elucidate the pro-apoptotic mechanisms of 2,6-dichloro-3-methylquinoxaline or determine its influence on specific apoptosis-related proteins such as caspases or members of the Bcl-2 family.

Interaction with Tubulin Polymerization

The microtubule network, which is formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization are among the most successful anticancer drugs. These agents can either inhibit polymerization, leading to microtubule depolymerization, or stabilize microtubules, preventing their dynamic instability. Both actions result in mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

There is currently no available research demonstrating that 2,6-dichloro-3-methylquinoxaline interacts with tubulin or affects its polymerization dynamics.

Cytotoxicity Profiling against Cancer Cell Lines (e.g., MCF-7, HCT-116)

Evaluating the in vitro cytotoxicity of a compound against a panel of human cancer cell lines is a fundamental first step in anticancer drug discovery. The MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines are commonly used models to assess the potential of novel chemical entities. Such studies determine the concentration of a compound required to inhibit cell growth by 50% (IC₅₀ or GI₅₀), providing a measure of its potency.

Specific cytotoxicity data (IC₅₀ values) for 2,6-dichloro-3-methylquinoxaline against the MCF-7 and HCT-116 cell lines have not been reported in the peer-reviewed scientific literature. While general statements about the potential anticancer activity of quinoxaline analogs exist, quantitative data for this specific compound is absent.

Antituberculosis Research

Tuberculosis, caused by the bacterium Mycobacterium tuberculosis, remains a major global health problem, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. The quinoxaline scaffold has been identified as a promising starting point for the development of novel antitubercular drugs. Specifically, quinoxaline 1,4-di-N-oxide derivatives have shown significant activity, with some acting as DNA-damaging agents.

Despite the interest in quinoxalines for antituberculosis research, there are no specific studies available that have evaluated the activity of 2,6-dichloro-3-methylquinoxaline against Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) and mechanism of action against this bacterium have not been documented.

Research on this compound Remains Undisclosed in Public Scientific Literature

Despite a comprehensive search of scientific databases and public records, detailed research findings on the specific neuropharmacological and anti-inflammatory activities of the chemical compound this compound are not available in the public domain.

While the broader class of halogenated quinoxalines has been the subject of various pharmacological studies, demonstrating a range of biological effects, specific data for this compound remains elusive. Quinoxaline derivatives, in general, are recognized for their diverse therapeutic potential, with numerous studies highlighting their promise in several areas of medicine.

The Quinoxaline Scaffold in Drug Discovery

The quinoxaline structure, a fusion of a benzene ring and a pyrazine (B50134) ring, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities. Research has shown that different derivatives of quinoxaline exhibit properties including:

Anti-inflammatory Effects: Many quinoxaline derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways. nih.gov Studies have indicated that these compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. nih.govmdpi.com

Neuropharmacological Potential: Certain quinoxaline derivatives have been investigated for their effects on the central nervous system. These studies have explored their potential as anticonvulsants and have also identified some derivatives with anxiolytic-like properties. nih.gov For instance, some C2,C3-disubstituted quinoxaline derivatives have shown promise in preclinical models of anxiety. nih.govmdpi.com

The Specific Case of this compound

The specific compound , this compound, is commercially available, with suppliers confirming its chemical identity. Its isomer, 2,3-dichloro-6-methylquinoxaline, is also documented and has a registered CAS number (39267-05-5). sigmaaldrich.com This isomer is noted as a key intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating neurological disorders. chemimpex.com

Furthermore, a related compound, 2-chloro-3-methylquinoxaline (B189447), has been utilized as a precursor in the synthesis of other quinoxaline derivatives that were subsequently screened for anti-inflammatory and analgesic activities. nih.gov This suggests that while this specific chlorinated methylquinoxaline may be involved in the synthetic pathways of pharmacologically active molecules, publically accessible research has not focused on the biological activities of the parent compound itself.

Future Research Directions and Prospects for 2 Chloro 6 Chloro 3 Methylquinoxaline

Development of Novel Synthetic Routes

The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive research, with numerous methods developed over the past decades. mdpi.comnih.gov However, the development of efficient, sustainable, and regioselective synthetic routes for specifically substituted quinoxalines like 2,6-dichloro-3-methylquinoxaline remains a key research objective.

Future research could focus on adapting and optimizing existing methods. A plausible route starts from 4-chloro-1,2-phenylenediamine and ethyl pyruvate (B1213749), followed by chlorination. One established method for a similar compound, 2-chloro-3-methylquinoxaline (B189447), involves the condensation of o-phenylenediamine (B120857) with ethyl pyruvate to form 2-hydroxy-3-methylquinoxaline, which is then chlorinated using phosphorus oxychloride (POCl₃). nih.gov Applying this logic, 4-chloro-1,2-phenylenediamine could be used as the starting diamine to introduce the C6-chloro substituent.

Further research should explore innovative and greener synthetic strategies. rsc.orgrsc.org This includes:

Catalyst Development: Investigating novel catalysts, such as heterogeneous catalysts like sulfuric acid-modified nano kaolin (B608303) or metal-organic frameworks (MOFs), could lead to higher yields, milder reaction conditions, and easier purification. rsc.orgtandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields, offering a faster alternative to conventional heating methods. tsijournals.com

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, enhance safety for potentially hazardous reactions, and allow for easier scalability.

A comparison of potential synthetic starting materials is presented in Table 1.

| Starting Material | Reagent | Potential Method | Key Advantage | Reference |

| 4-chloro-1,2-phenylenediamine | Ethyl Acetoacetate | Condensation & Chlorination | Direct introduction of methyl and chloro groups | Adapted from nih.gov |

| 4-chloro-1,2-phenylenediamine | Pyruvic Acid | Condensation & Chlorination | Established quinoxaline synthesis | tsijournals.com |

| Dichloro-diaminobenzene | Various dicarbonyls | Cyclocondensation | Direct synthesis of dichloro-scaffold | General Method mdpi.com |

This table is generated based on established quinoxaline synthesis principles for illustrative purposes.

Advanced Spectroscopic Characterization Methodologies

Comprehensive characterization is essential to confirm the structure and purity of 2,6-dichloro-3-methylquinoxaline and its future derivatives. While standard techniques like FT-IR, NMR, and mass spectrometry are fundamental, future research should employ more advanced and hyphenated spectroscopic methods for in-depth analysis.

Future Spectroscopic Studies:

Multidimensional NMR: Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially for complex derivatives.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS and other high-resolution techniques will provide precise mass determination, confirming the elemental composition of newly synthesized compounds and helping to identify trace impurities or byproducts. nih.gov

Vibrational Spectroscopy: A combined FT-IR and FT-Raman spectroscopic analysis, supported by computational calculations, can provide a complete vibrational profile of the molecule. scialert.netsphinxsai.com Characteristic bands for C-Cl, C=N, and aromatic C-H vibrations can be precisely assigned. scialert.netnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional molecular structure. Obtaining a crystal structure of 2,6-dichloro-3-methylquinoxaline would provide invaluable data on bond lengths, angles, and intermolecular interactions.

The expected characteristic spectroscopic data for the title compound are summarized in Table 2.

| Technique | Expected Observations | Reference for Similar Compounds |

| ¹H-NMR | Aromatic protons (3H) in the 7-8 ppm range; Methyl protons (3H) as a singlet around 2.6 ppm. | iiste.org |

| ¹³C-NMR | Signals for 8 distinct aromatic/heterocyclic carbons and one methyl carbon. | iiste.org |

| FT-IR (cm⁻¹) | C-H stretching (aromatic, ~3100-3000), C=N stretching (~1620), C-Cl stretching (~800-600). | scialert.netnih.gov |

| Mass Spec (MS) | Molecular ion peak showing a characteristic isotopic pattern for two chlorine atoms. | nih.gov |

| UV-Vis | Absorption bands in the UV region characteristic of the quinoxaline chromophore. | nih.govias.ac.in |

This table provides predicted data based on analyses of similar quinoxaline structures.

In-depth Theoretical Modeling and Predictive Studies

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work. Future research on 2,6-dichloro-3-methylquinoxaline should leverage theoretical modeling to understand its electronic structure, reactivity, and potential applications.

Areas for Theoretical Investigation:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with IR/Raman spectra), and determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. ias.ac.innih.gov The HOMO-LUMO gap is a key parameter for assessing the molecule's kinetic stability and electronic transport properties. beilstein-journals.org

Time-Dependent DFT (TD-DFT): This method can simulate the electronic absorption (UV-Vis) spectra, helping to assign electronic transitions (e.g., n→π* or π→π*). nih.gov

Quantitative Structure-Property Relationship (QSPR): By calculating a range of molecular descriptors, QSPR models can be developed to predict physical properties like melting point, solubility, and chromatographic retention times for a series of derivatives. nih.gov

Molecular Docking: To explore potential medicinal applications, molecular docking studies can predict the binding affinity and interaction modes of 2,6-dichloro-3-methylquinoxaline derivatives with biological targets like enzymes (e.g., kinases, topoisomerases) or DNA. nih.govresearchgate.net This can help prioritize compounds for synthesis and biological testing.

Table 3 outlines potential computational studies and their expected outcomes.

| Computational Method | Parameter to be Studied | Predicted Outcome/Application | Reference for Method |

| DFT (e.g., B3LYP/6-311G(d,p)) | Molecular Geometry, Vibrational Frequencies | Optimized structure, confirmation of IR/Raman spectra. | iiste.orgnih.gov |

| DFT | HOMO/LUMO Energy Levels | Prediction of reactivity, electronic properties for materials science. | nih.govbeilstein-journals.org |

| TD-DFT | Electronic Transitions | Simulation of UV-Vis spectrum and understanding of photophysics. | ias.ac.innih.gov |

| Molecular Docking | Binding to Protein Active Sites | Identification of potential biological targets, prediction of bioactivity. | nih.govresearchgate.net |

This table illustrates the application of standard computational methods to the target compound.

Exploration of New Application Areas in Diverse Scientific Fields

The functional groups on 2,6-dichloro-3-methylquinoxaline make it a highly attractive scaffold for creating novel molecules with applications in various fields. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Potential Application Areas for Future Research:

Medicinal Chemistry: Quinoxaline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.govmdpi.com Future work should involve synthesizing libraries of derivatives by substituting the chloro groups with various amines, thiols, and alcohols to explore their potential as therapeutic agents. The compound could serve as a core for developing inhibitors of targets like histone deacetylases (HDACs) or receptor tyrosine kinases. nih.gov

Materials Science: The rigid, planar quinoxaline core is a common feature in organic electronic materials. beilstein-journals.org By attaching suitable chromophores or electron-donating/accepting groups, derivatives of 2,6-dichloro-3-methylquinoxaline could be investigated for use in Organic Light-Emitting Diodes (OLEDs), photovoltaic cells, or as n-type semiconductors. beilstein-journals.orgnih.gov

Corrosion Inhibition: Nitrogen-containing heterocyclic compounds, including quinoxalines, have been shown to be effective corrosion inhibitors for metals. sphinxsai.com New derivatives could be synthesized and tested for their ability to form protective films on metal surfaces, with potential applications in industrial settings.

Bioorthogonal Chemistry: The reactivity of the quinoxaline scaffold could be harnessed to design probes for bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net This could lead to new tools for chemical biology and drug delivery.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6-chloro-3-methylquinoxaline, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical route involves nucleophilic substitution or condensation reactions. For example, 2,3-dichloroquinoxaline derivatives can react with methylating agents under basic conditions. Triethylamine is often used as a base to deprotonate intermediates, and reactions are monitored by TLC for completion. Purification via crystallization (e.g., using benzene-petroleum ether mixtures) yields high-purity products. Optimization includes adjusting stoichiometry, temperature (e.g., ice-cooling for precipitation), and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : Analyze and NMR for chloro and methyl substituent signals. Chlorine atoms deshield adjacent protons, causing downfield shifts.

- IR/Raman : C-Cl stretching vibrations appear near 550–750 cm. Computational scaling factors (e.g., B3-LYP/6-31G(d)) refine harmonic frequency predictions .

- Mass Spectrometry : Molecular ion peaks confirm molecular weight, while fragmentation patterns indicate chloro and methyl group loss.

Q. What are the challenges in synthesizing quinoxaline derivatives with multiple chloro substituents, and how can solubility issues be addressed?

- Methodological Answer : Chloro groups increase hydrophobicity, complicating purification. Recrystallization in polar/non-polar solvent mixtures (e.g., ethanol/hexane) improves yield. Sonication or grinding aids dissolution. Monitoring by HPLC ensures purity, and column chromatography with silica gel resolves byproducts .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the molecular structure and confirm regiochemistry of substituents in this compound?

- Methodological Answer :

- Data Collection : Use a Rigaku Saturn diffractometer with graphite-monochromated radiation (e.g., Mo-Kα). Measure cell parameters (e.g., triclinic symmetry, ) and collect intensity data .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. ORTEP-3 visualizes thermal ellipsoids to confirm substituent positions and rule out disorder .

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and how are these validated experimentally?

- Methodological Answer :

- Computational Setup : Optimize geometry at B3-LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity.

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data. Discrepancies >0.3 eV suggest solvent effects or basis set limitations. Scaling factors for vibrational frequencies reduce RMS errors to <30 cm .

Q. How can researchers resolve contradictions between computational vibrational frequencies and experimental IR data for chloro-substituted quinoxalines?

- Methodological Answer :

Q. How can crystal packing interactions in this compound derivatives be analyzed to predict supramolecular behavior?

- Methodological Answer : Analyze intermolecular contacts (e.g., C–H···Cl, π-π stacking) using Mercury software. For example, triclinic structures show halogen bonding (Cl···N distances ~3.3 Å) influencing lattice stability .

Q. What experimental design considerations are critical for assessing the biological activity of this compound derivatives?

- Methodological Answer :

- Bioassay Design : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent blanks.

- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (Cl vs. Me) with activity. LogP values predict membrane permeability .

Tables for Key Data

| Property | Experimental Value | Computational Prediction | Reference |

|---|---|---|---|

| C-Cl Stretching (IR) | 680 cm | 705 cm (B3-LYP) | |

| Crystal Density | 1.512 g/cm | - | |

| HOMO-LUMO Gap (DFT) | - | 4.2 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.